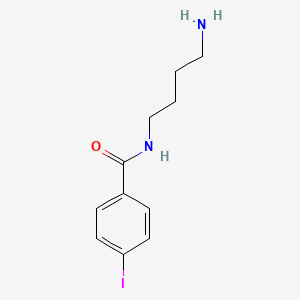

N-(4-aminobutyl)-4-iodobenzamide

Description

Overview of Iodobenzamide Derivatives in Chemical Biology

Iodobenzamide derivatives represent a versatile class of molecules in chemical biology and medicinal chemistry. The incorporation of an iodine atom into the benzamide (B126) scaffold offers several advantages for research purposes. The iodine atom can be introduced as a stable isotope or as a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131. This adaptability makes iodobenzamide derivatives valuable tools for various applications.

Radiolabeled iodobenzamides are particularly significant as imaging agents in techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov These imaging modalities allow for the non-invasive visualization and quantification of biological processes in living organisms. moravek.com Benzamide derivatives have been explored for their ability to target specific biological entities, including receptors and enzymes. For instance, certain iodobenzamide derivatives have been developed to image melanoma by targeting specific markers on cancer cells. nih.govresearchgate.net The ability to modify the structure of these compounds allows chemists to fine-tune their affinity and selectivity for different biological targets.

Historical Context of Sigma Receptor Research and Ligand Development

The journey of sigma receptor research is a compelling narrative of scientific discovery and reclassification. Initially, in the 1970s, sigma receptors were erroneously classified as a subtype of opioid receptors due to their interaction with certain benzomorphan (B1203429) opioids. nih.gov However, subsequent research revealed that these receptors did not share structural similarities with opioid receptors and represented a distinct class of proteins. nih.gov This led to their designation as a separate receptor family.

Further research has identified two main subtypes of sigma receptors: sigma-1 (σ1) and sigma-2 (σ2). nih.gov The sigma-1 receptor was cloned in the mid-1990s and is now understood to be a unique intracellular chaperone protein located primarily at the endoplasmic reticulum. nih.gov The molecular identity of the sigma-2 receptor was identified more recently as TMEM97. nih.gov Both receptor subtypes are implicated in a wide array of physiological and pathological processes, including neurotransmission, cancer biology, and neurodegenerative diseases. nih.govnih.gov This has spurred the development of a diverse range of ligands with varying affinities and selectivities for the sigma-1 and sigma-2 receptors to probe their functions and explore their therapeutic potential.

Significance of N-(4-aminobutyl)-4-iodobenzamide as a Chemical Probe

This compound, by its very structure, is positioned as a potential chemical probe for sigma receptors. The 4-iodobenzamide (B1293542) moiety is a common feature in many known sigma receptor ligands. The introduction of a radioactive isotope of iodine would render the molecule suitable for use as a radioligand in binding assays or as a tracer for in vivo imaging studies with SPECT or PET. nih.gov

The aminobutyl tail of the molecule is another key feature. The length and basicity of this alkylamine chain can significantly influence the binding affinity and selectivity of the ligand for the sigma receptor subtypes. The development of such probes is crucial for several reasons:

Mapping Receptor Distribution: Radiolabeled ligands like a potential radioiodinated version of this compound could be used to map the density and distribution of sigma receptors in the brain and peripheral tissues in both healthy and diseased states.

Understanding Disease Mechanisms: These probes can help elucidate the role of sigma receptors in various pathologies, such as cancer and neurological disorders. nih.gov

Drug Development: By using such molecules in competitive binding assays, researchers can screen for and characterize new drug candidates that target sigma receptors.

While specific research detailing the synthesis and full pharmacological characterization of this compound is not extensively documented in publicly available literature, the study of structurally similar compounds provides a strong rationale for its potential utility. For example, the related compound, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, has been synthesized and evaluated as a selective inhibitor for monoamine oxidase B, highlighting the utility of this chemical scaffold. nih.gov

Current Research Landscape and Academic Focus

The current academic focus in the field of sigma receptor ligands is on the development of highly selective and high-affinity probes for both the sigma-1 and sigma-2 receptor subtypes. Researchers are actively exploring the structure-activity relationships of various chemical scaffolds, including benzamides, to optimize their binding characteristics.

A significant area of interest is the development of PET and SPECT imaging agents to aid in the diagnosis and monitoring of diseases where sigma receptors are upregulated, such as in certain types of cancer. nih.govnih.gov For instance, the high expression of sigma-2 receptors in proliferating tumor cells makes them an attractive target for developing novel cancer imaging agents and therapeutics.

The development of new synthetic methodologies to efficiently produce these complex molecules, including their radiolabeled versions, is also a key area of research. nih.gov The table below presents binding affinity data for a selection of iodobenzamide and related sigma receptor ligands, illustrating the ongoing efforts to refine these molecular probes.

| Compound Name | Target Receptor(s) | Binding Affinity (Ki, nM) |

| Haloperidol | Sigma-1 & Sigma-2 | 4.6 (for displacement of 4-[125I]BP) nih.gov |

| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-1 & Sigma-2 | 56 (for displacement of 4-[125I]BP) nih.gov |

| N-[2-(3,4-dichlorophenyl)-1-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine | Sigma | 0.34 nih.gov |

| 1-[2-(3,4-dichlorophenyl)-1-ethyl]-4-(1-propyl)piperazine | Sigma | 0.31 nih.gov |

Properties

IUPAC Name |

N-(4-aminobutyl)-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEZEXNHVWWIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Radiochemical Methodologies for N 4 Aminobutyl 4 Iodobenzamide

Chemical Synthesis Pathways for the Core Structure and Analogues

The synthesis of N-(4-aminobutyl)-4-iodobenzamide typically involves a multi-step process that begins with the preparation of key precursors, followed by their assembly and any necessary functional group manipulations.

Precursor Synthesis Strategies

A common and effective strategy for synthesizing the core structure of this compound involves the initial preparation of a selectively protected diamine and an activated carboxylic acid. The most prevalent approach utilizes the mono-protection of 1,4-diaminobutane (B46682).

A widely used method for the mono-N-Boc protection of 1,4-diaminobutane involves reacting the diamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). To favor mono-substitution, a significant excess of the diamine is typically used. The reaction is often carried out in a suitable organic solvent such as dichloromethane (B109758) or dioxane. Following the reaction, a purification process is employed to separate the desired mono-Boc-1,4-diaminobutane from the unreacted diamine and the di-Boc-substituted byproduct. This can be achieved through extraction and chromatographic techniques.

The other key precursor is 4-iodobenzoic acid. This compound is commercially available but can also be synthesized through various iodination reactions of benzoic acid or its derivatives.

Once the mono-Boc-1,4-diaminobutane and 4-iodobenzoic acid are obtained, they are coupled to form an amide bond. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction results in the formation of N-(tert-butoxycarbonyl)-N'-(4-iodobenzoyl)-1,4-diaminobutane.

The final step in the synthesis of the core structure is the deprotection of the Boc group to liberate the primary amine. This is commonly achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the protonation of the tert-butyl carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine, typically as a salt of the acid used for deprotection. commonorganicchemistry.com Neutralization with a base then provides the final product, this compound.

An alternative precursor for radioiodination is a non-iodinated benzamide (B126) derivative which can then be iodinated in a later step. For example, a bromo-substituted precursor, N-(4-aminobutyl)-4-bromobenzamide, can be synthesized using a similar coupling strategy with 4-bromobenzoic acid. This bromo-precursor is particularly useful for subsequent nucleophilic radioiodine exchange reactions. elsevierpure.com

Derivatization and Functionalization Approaches

The primary amino group in this compound serves as a key site for further derivatization and functionalization. This allows for the attachment of various moieties to modulate the compound's physicochemical properties, such as lipophilicity, or to conjugate it to other molecules.

Standard amine derivatization chemistries can be employed. For instance, the amino group can be acylated with various acid chlorides or anhydrides to introduce new functional groups. It can also undergo reductive amination with aldehydes or ketones to yield secondary amines.

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), the amino group can be derivatized to enhance its chromatographic retention and detection sensitivity. Reagents such as diethyl ethoxymethylenemalonate (DEEMM) or those based on azobenzene (B91143) can be used for this purpose. nih.govnih.gov These derivatizations are particularly useful for profiling and quantifying the compound in complex biological matrices.

Furthermore, the amino group provides a handle for conjugation to larger molecules, such as peptides or proteins, often through the use of bifunctional linkers. This can be relevant for developing targeted drug delivery systems or imaging agents.

Radioiodination Techniques for Radiolabeled Derivatives

The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, into the this compound structure is essential for its use in nuclear imaging and radiotherapy. Both electrophilic and nucleophilic methods are employed for this purpose.

Electrophilic Radioiodination Procedures

Electrophilic radioiodination is a common method for labeling aromatic compounds. This technique typically involves the in-situ generation of an electrophilic iodine species (e.g., I⁺) from a radioiodide salt (e.g., Na*I) using an oxidizing agent. The electrophilic iodine then attacks an activated aromatic ring, leading to the substitution of a hydrogen atom or another leaving group.

For precursors that are not already iodinated, direct electrophilic radioiodination can be performed. However, the regioselectivity can be a challenge. A more controlled approach is the use of precursors containing a good leaving group, such as a trialkylstannyl (e.g., trimethylstannyl) or a boronic acid group, at the position where the radioiodine is to be introduced. The radioiododestannylation of a trialkyltin precursor is a particularly effective method. nih.gov

Common oxidizing agents used in electrophilic radioiodination include:

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild and widely used oxidizing agent that is coated on the surface of the reaction vessel. nih.govresearchgate.net

Chloramine-T: A strong oxidizing agent, though it can sometimes lead to side reactions.

N-halosuccinimides: Such as N-chlorosuccinimide (NCS), which are effective for iodinating aromatic compounds with donor substituents. nih.gov

The reaction conditions, including pH, temperature, and the concentration of the precursor and oxidizing agent, are critical for achieving high radiochemical yields and purity.

Nucleophilic Exchange Radioiodination Methods

Nucleophilic radioiodination involves the displacement of a leaving group on the aromatic ring by a nucleophilic radioiodide anion (*I⁻). This method is particularly useful when the aromatic ring is activated towards nucleophilic attack by electron-withdrawing groups.

A common approach is the copper-catalyzed radioiodination of aryl halides or arylboronic esters. For instance, a precursor such as N-(4-aminobutyl)-4-bromobenzamide can be subjected to a nucleophilic exchange reaction with radioiodide in the presence of a copper(I) or copper(II) catalyst. elsevierpure.comacs.org The reaction often requires elevated temperatures.

The aromatic Finkelstein reaction, which is the exchange of a halogen (typically bromine or chlorine) for iodine, can also be employed. Recent developments have shown that this reaction can be facilitated by transition-metal catalysts or even under photo-induced, metal-free conditions. nih.gov

Optimization of Radiochemical Yield and Purity in Research

Achieving high radiochemical yield (RCY) and purity is paramount in the production of radiopharmaceuticals. Research efforts are continuously focused on optimizing the reaction parameters for the radioiodination of benzamide derivatives.

Key factors that are systematically investigated to maximize RCY and purity include:

Precursor Concentration: The amount of the precursor molecule can significantly impact the efficiency of the labeling reaction.

Amount of Oxidizing Agent: In electrophilic methods, the concentration of the oxidizing agent must be carefully controlled to ensure efficient generation of the electrophilic iodine species without causing degradation of the precursor or product. scirp.org

Reaction Temperature and Time: These parameters are optimized to drive the reaction to completion while minimizing the formation of byproducts.

pH of the Reaction Medium: The pH can influence the reactivity of both the precursor and the radioiodine species.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics.

Following the radiolabeling reaction, purification is essential to remove unreacted radioiodide and any radiochemical or chemical impurities. High-performance liquid chromatography (HPLC) is the most common method for the purification and quality control of the final radiolabeled product, ensuring high radiochemical purity.

Table of Research Findings on Radiochemical Yield and Purity for Analogous Benzamides

Click to view table

| Precursor Type | Radioiodination Method | Oxidizing Agent | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

| Trimethylstannyl Benzamide | Electrophilic Iododestannylation | Iodogen | ~94 | >99 | nih.gov |

| Brominated Benzamide | Nucleophilic Exchange | N/A (Cu-catalyzed) | >95 | >95 | elsevierpure.com |

| Activated Aryl Precursor | Direct Electrophilic Iodination | Iodogen | 80-95 | >95 | scirp.org |

| Aryl Halide | Ni(0)-mediated Halogen Exchange | N/A | 88-96 | N/A | acs.org |

Table of Mentioned Chemical Compounds

Development of Conjugates for Targeted Research Applications

The chemical scaffold of this compound lends itself to the development of sophisticated conjugate molecules designed for highly specific research applications, particularly in the realm of molecular imaging and targeted radionuclide therapy. By attaching this core structure to targeting moieties such as peptides or antibodies, researchers can create probes that selectively bind to specific biological targets, such as receptors or antigens that are overexpressed on the surface of cancer cells.

A common strategy in the development of such conjugates involves modifying the this compound molecule to include a chelating agent. This chelator can then securely hold a radionuclide, transforming the entire conjugate into a radiotracer. These radiotracers are invaluable tools for non-invasively studying biological processes and for the potential diagnosis and treatment of diseases like cancer.

One prominent area of research is the development of peptide-based radiotracers. In a process analogous to the development of other targeted radiotracers, this compound could be conjugated to a peptide with a known affinity for a particular cancer-related target. For instance, research has been conducted on developing peptide-based radiotracers for detecting Programmed Cell Death Ligand-1 (PD-L1), a key target in cancer immunotherapy. nih.gov In such studies, a chelator like NOTA (2,2'-(7-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl) diacetic acid) is first linked to a PD-L1-targeting peptide. nih.gov This conjugate is then radiolabeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). nih.gov The resulting radiotracer can be used in Positron Emission Tomography (PET) imaging to visualize and quantify the expression of PD-L1 in tumors. nih.gov

The development of such radiotracers involves several key steps, including the synthesis of the precursor conjugate and subsequent radiolabeling. The success of these methodologies is evaluated based on factors like radiochemical yield and purity. For example, the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga has been reported to achieve a high radiochemical yield and purity, both exceeding 95%. nih.gov Similarly, labeling with ¹⁸F-AlF has also shown high radiochemical purity of over 98%. nih.gov

The table below summarizes the key characteristics of developed peptide-based radiotracers, which serves as a model for potential conjugates derived from this compound.

| Radiotracer | Radionuclide | Chelator | Targeting Peptide | Radiochemical Yield | Radiochemical Purity | Application |

| [⁶⁸Ga]NOTA-IMB | Gallium-68 | NOTA | IMB (PD-L1 targeted) | > 95% | > 95% | PET Imaging of PD-L1 |

| [¹⁸F]AlF-NOTA-IMB | Fluorine-18 | NOTA | IMB (PD-L1 targeted) | > 60% | > 98% | PET Imaging of PD-L1 |

Furthermore, research into analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for melanoma imaging and therapy provides a strong rationale for the development of this compound conjugates. researchgate.net These benzamide derivatives have shown a strong affinity for melanin, making them suitable for targeting melanoma. nih.gov By modifying the aromatic or heteroaromatic core and the side chain of these molecules, researchers aim to optimize their affinity, pharmacokinetic properties, and suitability for radiolabeling with isotopes like Iodine-125 for SPECT imaging. nih.gov The development of these analogues highlights the versatility of the benzamide structure in creating targeted probes. nih.gov

An article on the chemical compound "this compound" focusing on its molecular target interactions and pharmacological characterization cannot be generated at this time.

Extensive searches for scientific literature and data pertaining specifically to "this compound" did not yield any results. The search queries covered sigma receptor binding affinities, ligand-receptor binding kinetics, receptor modulation mechanisms, and off-target binding profiles.

While information is available for structurally related compounds, such as other aminobutyl-benzamide derivatives and various iodobenzamide analogs, no studies were found that specifically characterize the pharmacological properties of "this compound." Consequently, the detailed outline provided, including sections on Sigma-1 and Sigma-2 receptor binding, cannot be addressed with scientifically accurate and specific information for this particular molecule.

Further research or the publication of studies focusing on "this compound" would be required to provide the requested detailed analysis.

Molecular Target Interactions and Pharmacological Characterization

Exploration of Interactions with Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2, 5-HT4, MAO-B)

A comprehensive review of available scientific literature and pharmacological databases did not yield specific data regarding the direct interaction of N-(4-aminobutyl)-4-iodobenzamide with the dopamine D2 receptor, serotonin (B10506) 5-HT4 receptor, or monoamine oxidase-B (MAO-B).

While the characterization of off-target activities is a critical step in the development of therapeutic compounds to understand their selectivity and potential for side effects, published research to date has primarily focused on the potent inhibitory activity of this compound against its primary target, transglutaminase 2.

Consequently, quantitative data, such as binding affinities (Ki), inhibition constants (IC50), or functional assay results for the interaction of this compound with D2, 5-HT4, and MAO-B receptors, are not available in the public domain. Therefore, data tables detailing these specific molecular interactions cannot be generated at this time. Further investigation and publication of broader selectivity profiling studies are required to elucidate the activity of this compound at other neurotransmitter receptors.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Analysis of Structural Modifications on Sigma Receptor Binding

The affinity and selectivity of benzamide (B126) derivatives for sigma receptors are highly sensitive to structural changes in three key regions of the molecule: the amide spacer, the terminal amine, and the aromatic ring.

The length of the alkyl chain connecting the benzamide moiety and the terminal amine group plays a critical role in determining the binding affinity for sigma receptors. Studies on a series of benzamide derivatives have shown that the length of this methylene (B1212753) spacer significantly influences receptor interaction. nih.gov

A systematic investigation involving spacers of two, three, and four methylene units revealed that a four-carbon chain (butyl), as seen in N-(4-aminobutyl)-4-iodobenzamide, is often optimal for high affinity. For a series of novel benzamide compounds, variations in the chain length (n=2, 3, or 4 methylenes) were explored to understand its contribution to sigma receptor binding. nih.gov This suggests that the distance and conformational flexibility afforded by the butyl spacer are crucial for positioning the key pharmacophoric elements—the aromatic ring and the terminal amine—into the binding pocket of the sigma receptor.

The nature of the substituent on the terminal amine group is a key determinant of binding affinity and selectivity for sigma receptor subtypes (σ₁ and σ₂). The presence of an ionizable nitrogen is considered a vital pharmacophoric element for sigma-1 receptor binding. nih.gov

Research on substituted aminobutyl-benzamides demonstrates that modifications to the amine portion significantly affect binding. nih.gov For instance, constraining the nitrogen within a ring structure has been shown to be a key factor for achieving exceptional σ₂ receptor binding affinity and selectivity. nih.gov In one study, incorporating the amine into different sized rings (five, six, or seven-membered) and altering the nitrogen's position within these rings led to dramatic changes in affinity for both σ₁ and σ₂ subtypes. nih.gov Specifically, a five-membered ring congener displayed higher σ₁/σ₂ selectivity due to a combination of higher σ₂ affinity and lower σ₁ affinity. nih.gov The contribution of the hydrophobic part of the amine group has also been highlighted as an important factor. nih.gov

Table 1: Effect of Terminal Amine Modification on Sigma Receptor Affinity

| Compound Modification | Target Receptor | Effect on Affinity |

| Constrained Nitrogen in 5-membered ring | σ₂ | Increased Affinity |

| Constrained Nitrogen in 5-membered ring | σ₁ | Decreased Affinity |

| Open-chained variant | σ₁/σ₂ | Generally lower affinity than ring-constrained analogues |

This table is illustrative, based on findings that constraining the terminal amine within a ring structure is key to high σ₂ receptor affinity and selectivity. nih.gov

Substitution on the benzamide aromatic ring, particularly with halogens, has a profound impact on sigma receptor affinity and selectivity. The position and nature of the substituent are critical. nih.gov

The 4-iodo substitution in this compound is a key feature contributing to its high affinity. Studies on related benzamide derivatives have shown that introducing electron-withdrawing groups, such as halogens (e.g., chloro) or other groups like cyano (CN) or nitro (NO₂) at the 4-position of the benzamide scaffold, can result in excellent affinity for the σ₁ receptor and high selectivity over the σ₂ receptor. nih.gov For example, compounds with Cl, CN, or NO₂ groups at the 4-position exhibited σ₁ receptor affinities (Ki) in the low nanomolar range (1.2-3.6 nM) while maintaining lower affinity for the σ₂ receptor (Ki up to 1400 nM). nih.gov This highlights the importance of an electron-withdrawing substituent at this specific position for achieving high σ₁ affinity and selectivity.

Table 2: Impact of 4-Position Benzamide Substituents on σ₁ Receptor Affinity

| 4-Position Substituent | σ₁ Receptor Affinity (Ki) |

| Chloro (Cl) | 1.2 - 3.6 nM |

| Cyano (CN) | 1.2 - 3.6 nM |

| Nitro (NO₂) | 1.2 - 3.6 nM |

Data from a study on benzamide derivatives showing excellent affinity for the σ₁ receptor. nih.gov

Pharmacophore Modeling for this compound and Analogues

Pharmacophore models for sigma receptor ligands help to distill the essential structural features required for binding. For σ₁ receptor ligands, a minimal pharmacophore is often described as a phenylalkylamine structure. nih.gov this compound fits this model well, comprising a substituted phenyl ring, an alkyl spacer, and a terminal amine.

Key elements of the pharmacophore model derived from ligands like this compound include:

Aromatic Moiety: A substituted aromatic ring that engages in hydrophobic and electronic interactions within the receptor binding site. The 4-iodo group is an important feature for high-affinity binding.

Amide Linker: This group acts as a hydrogen bond donor and acceptor, providing structural rigidity and specific interactions.

Alkyl Spacer: A flexible chain of optimal length (typically 4 carbons) that provides the correct distance between the aromatic core and the terminal amine.

Basic Amine: A protonatable nitrogen atom that is crucial for electrostatic interactions with anionic amino acid residues, such as aspartate or glutamate, within the receptor's binding pocket. nih.gov

Molecular modeling and simulations of the σ₁ receptor in complex with various ligands are beginning to provide insights that may explain the different functional responses of the receptor upon binding to structurally diverse compounds. nih.gov

Rational Design of Novel this compound Derivatives

Rational design approaches leverage the understanding of SAR and pharmacophore models to create new derivatives with improved properties. nih.gov For this compound analogues, this involves the strategic modification of its core components.

Design strategies include:

Terminal Amine Modification: Based on the finding that constrained cyclic amines can enhance σ₂ selectivity, novel derivatives can be designed by incorporating various heterocyclic structures at the terminus of the butyl chain. nih.gov

Aromatic Ring Bioisosteric Replacement: The iodobenzamide ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions and potentially fine-tune selectivity.

Spacer Scaffolding: Introducing conformational constraints into the butyl spacer, for example, by incorporating double bonds or cyclic structures, could lock the molecule into a more favorable binding conformation, potentially increasing affinity.

The goal of these rational design efforts is to develop new chemical entities with optimized affinity, selectivity, and desired functional activity (agonist or antagonist) at the sigma receptors.

Optimization Strategies for Improved Receptor Selectivity and Affinity

Optimizing a lead compound like this compound requires a multi-pronged approach to enhance its binding characteristics. numberanalytics.com Key strategies focus on improving its affinity for the target sigma receptor subtype while simultaneously reducing its affinity for off-target sites, including other receptor subtypes. nih.gov

Key optimization strategies include:

Structure-Based Design: Utilizing the 3D structure of the sigma receptor allows for the design of ligands that fit precisely into the binding site, maximizing favorable interactions and minimizing clashes. numberanalytics.com

Charge Optimization: This computational method involves fine-tuning the electrostatic properties of the ligand to achieve a balance between favorable intermolecular interactions with the receptor and the unfavorable energy penalty of removing the ligand from its solvent environment. This can be used to improve potency and design selectivity between a desired target and undesired receptors. nih.gov

Exploiting Receptor Flexibility: Different receptor subtypes or even different conformational states of the same receptor can exhibit variations in flexibility. Ligands can be designed to specifically target a unique conformation (e.g., an inactive state) of a particular receptor, thereby achieving high selectivity. nih.gov For instance, the design of ligands that stabilize the trimeric form of the σ₁ receptor has been suggested as a potential mechanism affecting its function. nih.gov

By systematically applying these SAR principles and advanced design strategies, researchers can continue to refine the this compound scaffold to produce highly potent and selective sigma receptor ligands for research and potential therapeutic applications.

Preclinical Applications in Molecular Imaging Research

Development of N-(4-aminobutyl)-4-iodobenzamide as a Preclinical Radiotracer

Assessment in Breast Cancer Imaging Models

While the primary focus has been on melanoma, the utility of benzamide (B126) derivatives is also being explored in other cancers, such as breast cancer. researchgate.netnih.gov Certain subtypes of breast cancer cells express receptors that can be targeted by specifically designed benzamide-based radiopharmaceuticals. nih.govresearchgate.net For example, the sigma-1 and sigma-2 receptors are overexpressed in some breast cancer cell lines, such as MCF-7. nih.govresearchgate.netnih.gov

Research has demonstrated that radioiodinated benzamide analogs with high affinity for these sigma receptors can be used for imaging breast cancer in preclinical models. nih.govresearchgate.net Competition binding studies have confirmed the high affinity and specificity of these ligands for sigma receptors expressed in MCF-7 breast tumor cells. nih.gov These findings suggest a potential role for these radiotracers in the diagnosis and characterization of breast tumors.

Application in Other Preclinical Tumor Models (e.g., Glioma, Prostate Cancer)

The exploration of this compound and related compounds extends to other challenging cancers like glioma and prostate cancer. In glioma, a highly aggressive brain tumor, specific benzamide analogs are being investigated for their potential to target receptors overexpressed in these cancer cells. iaea.org Preclinical studies using rat C6 glioma cell lines have shown high-affinity binding of certain radioiodinated benzamides, indicating their potential as imaging agents for these tumors. iaea.org

Similarly, in prostate cancer, the development of targeted imaging agents is a critical area of research. While the direct application of this compound is less documented, the broader class of radiolabeled small molecules is being extensively studied for imaging prostate-specific membrane antigen (PSMA) and other relevant targets. johnshopkins.eduresearchgate.netnih.gov The principles learned from developing benzamide radiotracers for melanoma could inform the design of novel probes for prostate cancer.

In Vivo Biodistribution Studies in Animal Models for Research Purposes

Biodistribution studies are fundamental to the preclinical evaluation of any new radiotracer, providing critical information on its uptake, distribution, and clearance from various organs and tissues. For this compound and its analogs, these studies are typically conducted in animal models bearing tumor xenografts. nih.govnih.gov

In melanoma models, radioiodinated benzamides have consistently shown high accumulation in tumors with significant retention over time. nih.govnih.gov For example, studies with [125I]N-(diethylaminoethyl)-4-iodobenzamide ([125I]DAB) in nude mice with human malignant melanoma xenografts demonstrated good tumor uptake. nih.gov However, these studies also highlighted challenges, such as high uptake in non-target organs like the liver and lungs, which necessitates further structural modifications to improve the tracer's pharmacokinetic profile. nih.gov The table below summarizes the biodistribution of [¹²⁵I]DAB in a melanoma xenograft model.

| Organ | 1 hour (%ID/g) | 6 hours (%ID/g) | 24 hours (%ID/g) |

| Tumor | 6.14 | 2.81 | 0.42 |

| Liver | 11.76 | 3.43 | - |

| Lung | 7.58 | 0.49 | - |

| Data sourced from preclinical biodistribution studies of [¹²⁵I]DAB in nude mice with human malignant melanoma xenografts. nih.gov |

Investigation of Receptor Density and Expression in Preclinical Disease Models

The efficacy of a targeted radiotracer is intrinsically linked to the density and expression of its target receptor in the diseased tissue. For this compound and its analogs, the primary target in melanoma is melanin. koreascience.krresearchgate.net However, in other cancers like breast cancer, the targets are specific receptors such as the sigma-1 receptor. nih.govnih.gov

Preclinical studies often involve techniques to quantify receptor density in various cancer models. For instance, Scatchard analysis of radioligand binding in MCF-7 breast cancer cells has been used to determine the density of sigma receptors (Bmax) and the dissociation constant (Kd), providing a quantitative measure of receptor expression. nih.gov Such studies have demonstrated a high density of sigma receptors in these cells, supporting the rationale for using sigma receptor-targeted radiotracers for breast cancer imaging. nih.gov These investigations are crucial for validating the molecular target and for predicting the potential clinical utility of the radiotracer. nih.govkoreascience.krresearchgate.net

Utility as Chemical Probes for Receptor Localization Studies

Beyond their application in in vivo imaging, radiolabeled benzamides like this compound serve as valuable chemical probes for ex vivo and in vitro receptor localization studies. Techniques such as autoradiography utilize these radiolabeled compounds to visualize the precise distribution of target receptors within tissue sections. nih.gov

In preclinical research, ex vivo autoradiography of brain sections from animals injected with a radiolabeled compound can reveal its uptake pattern, helping to distinguish between specific and nonspecific binding. nih.gov This level of detail is critical for understanding the molecular basis of the tracer's accumulation in target tissues and for refining its chemical structure to enhance specificity. These studies contribute to a deeper understanding of the biological processes underlying the disease and provide a platform for the development of more effective diagnostic and therapeutic agents. snmjournals.orgnih.gov

Mechanistic and Cellular Biology Studies in Vitro and Preclinical in Vivo

In Vitro Investigations of Cellular Responses to N-(4-aminobutyl)-4-iodobenzamide

Detailed in vitro studies investigating the specific cellular responses to this compound are not prominently available. The biological activity of such a compound would be predicted based on its interaction with its target proteins, primarily the sigma receptors.

Modulation of Cell Proliferation Pathways

Specific research detailing the modulation of cell proliferation pathways by this compound has not been identified. However, the targets of this compound, the Sigma-1 and Sigma-2 receptors, are known to be involved in the regulation of cell proliferation. The Sigma-2 receptor (identified as TMEM97) is often overexpressed in proliferating cancer cells and is considered a biomarker for the proliferative status of solid tumors nih.gov. RNA interference against TMEM97 has been shown to inhibit cell proliferation in glioma cells nih.gov. Therefore, ligands that bind to this receptor have the potential to modulate proliferative signaling, though the specific agonistic or antagonistic effects of this compound on these pathways remain to be elucidated.

Analysis of Autophagy and Apoptosis Induction Mechanisms

There is no specific data from the reviewed sources analyzing the mechanisms of autophagy and apoptosis induction by this compound. Generally, ligands targeting sigma receptors can have significant effects on programmed cell death and cellular recycling pathways. Sigma-1 receptor ligands, for instance, have been reported to induce apoptosis through the activation of caspases 3 and 7 google.com. The Sigma-1 receptor can also influence autophagy, a cellular process for degrading and recycling cellular components, which has a complex, context-dependent role in cell survival and death mdpi.comnih.gov. The interplay between autophagy and apoptosis is critical in determining cell fate under stress, but the specific role of this compound in this context has not been characterized nih.govnih.gov.

Effects on Cellular Adhesion and Migration in Research Models

Direct studies on the effects of this compound on cellular adhesion and migration are not available in the reviewed literature. The Sigma-2 receptor/TMEM97 has been implicated in processes related to tumor progression, invasion, and metastasis, which inherently involve cell adhesion and migration mdpi.com. For example, reduced expression of TMEM97 has been shown to inhibit migration and invasion in glioma cells nih.gov. This suggests that a ligand for this receptor could potentially influence these cellular behaviors, but experimental data for this compound is lacking.

Molecular Mechanisms of Action via Sigma Receptors

This compound is recognized as a ligand for sigma receptors. Its molecular mechanism of action would be mediated through binding to these receptors and modulating their downstream signaling pathways.

Sigma-1 Receptor-Mediated Signaling Pathways

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signal transduction processes, particularly during cellular stress mdpi.comnih.gov. It does not share homology with other mammalian proteins google.com. Sigma-1 receptors are known to interact with and regulate diverse ion channels and are involved in pathways such as the unfolded protein response (UPR) and ER stress responses mdpi.comrsc.org. Ligand binding can influence calcium signaling between the ER and mitochondria, which is crucial for cell survival and function rsc.org. While this compound is expected to interact with this receptor, the specific conformational changes and downstream signaling cascades it triggers have not been specifically documented.

Sigma-2 (TMEM97) Receptor-Mediated Signaling Pathways

The Sigma-2 receptor was identified as Transmembrane Protein 97 (TMEM97) nih.gov. This receptor is implicated in cholesterol homeostasis and is known to form protein complexes with other factors, such as the progesterone receptor membrane component 1 (PGRMC1) and the LDL receptor, to regulate cholesterol trafficking nih.govnih.gov. TMEM97 is also known to interact with the translocator protein (TSPO) mdpi.com. The signaling pathways associated with TMEM97 are linked to cancer cell proliferation and survival nih.gov. A ligand like this compound would exert its effects by binding to TMEM97 and potentially modulating its interactions with partner proteins, thereby affecting cholesterol metabolism and proliferative signals. However, the precise nature of this modulation by this specific compound is not detailed in the available research.

Cross-Talk and Synergistic Actions of Sigma Subtypes

There is no available information on the cross-talk and synergistic actions between sigma-1 and sigma-2 receptor subtypes in relation to this compound.

Receptor-Protein Interactions and Functional Consequences (e.g., PGRMC1)

There is no available information regarding the receptor-protein interactions of this compound, including any potential interactions with PGRMC1 (Progesterone Receptor Membrane Component 1) and the functional consequences of such interactions.

Impact on Efflux Transporters in Research Models (e.g., P-glycoprotein)

There is no available information on the impact of this compound on efflux transporters like P-glycoprotein in any research models.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding the binding mode of N-(4-aminobutyl)-4-iodobenzamide to the sigma receptor.

In the absence of an experimentally determined crystal structure of the sigma-1 receptor for a long time, homology models were frequently employed for docking studies. nih.govnih.gov These models, built based on the amino acid sequence similarity to proteins with known structures, provided a three-dimensional representation of the receptor's binding site. nih.govnih.gov Docking simulations of this compound and related benzamide (B126) derivatives into these homology models have helped to identify key amino acid residues involved in the binding.

The process typically involves placing the ligand in the active site of the receptor and sampling different conformations and orientations of the ligand. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov For this compound, these simulations can reveal crucial interactions, such as hydrogen bonds between the amide group and polar residues in the binding pocket, as well as hydrophobic interactions involving the iodobenzyl and aminobutyl moieties.

A study on various sigma-1 receptor ligands demonstrated the utility of docking in combination with other computational methods to refine the binding site model and achieve excellent agreement between computed and experimental affinities. nih.gov The insights gained from such docking studies are instrumental in the rational design of new ligands with improved affinity and selectivity. researchgate.net

Table 1: Key Interacting Residues in Sigma Receptor Binding Identified Through Molecular Docking

| Interacting Residue Type | Potential Role in Binding this compound |

| Aromatic Amino Acids | π-π stacking or hydrophobic interactions with the iodobenzyl ring. |

| Acidic Amino Acids | Formation of salt bridges or hydrogen bonds with the protonated aminobutyl group. |

| Polar Amino Acids | Hydrogen bonding with the amide linker. |

This table is a generalized representation based on common interactions observed in ligand-receptor docking studies and is not derived from a single specific study on this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Determinants

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its conformational flexibility and the determinants of binding over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the subtle conformational changes that occur in both the ligand and the receptor upon binding. nih.gov

For this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation of the docked complex, researchers can observe whether the ligand remains stably bound in its initial predicted orientation.

Analyze conformational changes: The simulations can show how the flexible aminobutyl chain of the ligand explores different conformations within the binding pocket.

Identify key binding determinants: By analyzing the interactions that are consistently present throughout the simulation, it is possible to identify the most important amino acid residues for binding. nih.gov

Calculate binding free energies: Advanced MD simulation techniques can be used to compute the free energy of binding, providing a more accurate prediction of the ligand's affinity than docking scores alone. nih.gov

A study combining docking and MD simulations for other receptor systems has shown that this approach can successfully identify subtle conformational shifts in the receptor induced by ligand binding and explain differences in affinity between similar compounds. nih.gov Such insights are critical for understanding the molecular basis of this compound's affinity for the sigma receptor.

Homology Modeling for Sigma Receptor Structure Elucidation

Prior to the experimental determination of the sigma-1 receptor's crystal structure, homology modeling was a pivotal technique for obtaining a three-dimensional model of the receptor. nih.govnih.gov This method relies on the principle that proteins with similar amino acid sequences are likely to have similar three-dimensional structures.

The process of homology modeling for the sigma-1 receptor involved:

Template selection: Identifying a protein with a known structure that has a significant sequence homology to the sigma-1 receptor. The fungal enzyme sterol isomerase (ERG2) was often used as a template due to its sequence similarity. nih.gov

Sequence alignment: Aligning the amino acid sequence of the sigma-1 receptor with that of the template protein.

Model building: Constructing the three-dimensional coordinates of the sigma-1 receptor based on the aligned template structure.

Model refinement and validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

These homology models, although not as precise as an experimentally determined structure, were instrumental in the field. They provided the first structural insights into the sigma-1 receptor's binding site and served as the basis for numerous molecular docking and virtual screening studies aimed at identifying and optimizing ligands like this compound. nih.govnih.gov The validation of these models was often performed by their ability to rationalize the binding of known sigma receptor ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org For a class of compounds like the benzamide derivatives, which includes this compound, QSAR studies can be highly informative. nih.gov

A typical QSAR study involves:

Data set preparation: A series of compounds with known biological activities (e.g., binding affinities for the sigma receptor) is collected.

Descriptor calculation: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For benzamide derivatives, QSAR models can identify the key structural features that are important for high affinity to the sigma receptor. nih.gov For example, a QSAR study might reveal that the presence of a halogen atom at a specific position on the benzamide ring and a basic amine at a certain distance are crucial for activity. These findings can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs of this compound.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

| Descriptor Type | Description | Relevance to this compound |

| Topological | Describes the connectivity of atoms in the molecule. | Can capture the overall shape and size of the molecule. |

| Electronic | Relates to the distribution of electrons in the molecule. | Important for understanding interactions like hydrogen bonding and electrostatic interactions. |

| Hydrophobic | Quantifies the molecule's hydrophobicity (e.g., logP). | Relevant for predicting how the molecule partitions between aqueous and lipid environments, and for hydrophobic interactions in the binding site. |

| Steric | Describes the three-dimensional shape and size of the molecule. | Crucial for ensuring a good fit within the receptor's binding pocket. |

In Silico Prediction of Binding Profiles and Selectivity

In addition to predicting the binding affinity for a single target, computational methods can also be used to predict the binding profile of a compound across multiple targets, a process often referred to as "target fishing" or "inverse docking". nih.govnih.gov This is particularly important for assessing the selectivity of a ligand like this compound, which may have the potential to bind to other receptors besides the sigma receptor.

In silico methods for predicting binding profiles and selectivity include:

Inverse Docking: Instead of docking a library of compounds into a single receptor, a single compound (e.g., this compound) is docked into a panel of different receptor structures. This can help to identify potential off-targets and predict the selectivity of the compound. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a ligand must possess to bind to a particular receptor. By comparing the structure of this compound to pharmacophore models for different receptors, its potential for binding to those receptors can be assessed.

Machine Learning Models: Machine learning algorithms can be trained on large datasets of known ligand-receptor interactions to predict the activity of a new compound against a panel of targets. nih.gov

These in silico predictions can provide valuable information about the potential polypharmacology of a compound, helping to anticipate potential side effects and to guide the development of more selective ligands. nih.gov For this compound, these methods can be used to computationally evaluate its selectivity for sigma-1 versus sigma-2 receptors, as well as against other unrelated targets.

Future Directions and Emerging Research Avenues for N 4 Aminobutyl 4 Iodobenzamide

Development of Advanced Sigma Receptor Modulators for Research

The N-(4-aminobutyl)-4-iodobenzamide scaffold serves as a valuable starting point for the development of more sophisticated sigma receptor modulators. These receptors, initially mistaken for a subtype of opioid receptors, are now recognized as distinct proteins involved in a variety of cellular functions. nih.gov There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are promising targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders. frontiersin.orgnih.gov

The design of new modulators is often guided by pharmacophore models, which outline the essential structural features required for a molecule to bind to a receptor. acs.org For sigma-1 receptors, these models often include a positive ionizable group and two hydrophobic features. acs.org By modifying the this compound structure, researchers can fine-tune the affinity and selectivity of these compounds for σ₁ and σ₂ receptors. For instance, substitutions on the phenyl ring can significantly impact binding potency. acs.org This has led to the discovery of ligands with high affinity for both sigma receptor subtypes. nih.gov The ongoing development of such ligands is crucial for creating more effective research tools and potential therapeutic agents. nih.gov

Interactive Data Table: Sigma Receptor Binding Affinities of Benzamide (B126) Derivatives

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 4-[125I]BP | Sigma Receptors | 4.6 (with haloperidol) |

| 4-[125I]BP | Sigma Receptors | 56 (with DTG) |

| [3H]DTG | Sigma Receptors | 24.5 |

This table showcases the binding affinities of a related iodobenzamide derivative, demonstrating the high affinity achievable with this chemical scaffold.

Integration with Next-Generation Preclinical Imaging Technologies

The iodobenzamide scaffold is particularly amenable to radiolabeling, making it a powerful tool for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov By replacing the stable iodine atom with a radioactive isotope, such as Iodine-125, researchers can create radiotracers that allow for the non-invasive visualization and quantification of sigma receptors in living organisms. nih.gov

The integration of these radiolabeled probes with next-generation preclinical imaging systems is set to revolutionize our understanding of disease. Advanced systems like the IVIS Spectrum 2 and SpectrumCT 2 offer high-throughput, high-sensitivity optical and computed tomography imaging, enabling real-time tracking of biological processes at a molecular level. nsmedicaldevices.comrevvity.com Furthermore, high-resolution microCT systems, such as the Quantum GX3, provide detailed anatomical context to the functional data obtained from PET and SPECT scans. nsmedicaldevices.comrevvity.com The combination of highly specific radiotracers derived from this compound and these cutting-edge imaging platforms will facilitate more accurate disease diagnosis, monitoring of treatment efficacy, and acceleration of drug development. nih.govdrugdiscoverynews.com

Elucidating Novel Biological Functions of Sigma Receptors Beyond Established Roles

While sigma receptors are known to be involved in cellular signaling and stress responses, their full range of biological functions is still being uncovered. frontiersin.orgnih.gov The sigma-1 receptor, in particular, is considered a "pluripotent" modulator, influencing a wide array of proteins, including ion channels and G protein-coupled receptors. nih.gov It is primarily located in the endoplasmic reticulum, a key site for protein synthesis and calcium storage. nih.gov

The use of specific ligands, such as derivatives of this compound, is instrumental in exploring these novel functions. These chemical probes can be used to selectively activate or block sigma receptors, allowing researchers to observe the downstream effects on cellular processes. For example, studies have shown that sigma-1 receptor ligands can modulate calcium signaling and even induce the translocation of the receptor within the cell. nih.gov By systematically applying these tools, scientists can continue to unravel the complex roles of sigma receptors in both normal physiology and disease states, potentially identifying new therapeutic targets for a variety of conditions. frontiersin.org

Expanding the Utility of Iodobenzamide Scaffolds as Multifunctional Chemical Tools

The versatility of the iodobenzamide scaffold extends beyond its use as a sigma receptor ligand. The core structure can be modified to create a diverse range of chemical tools with various applications in biological research. buet.ac.bdnih.gov The presence of reactive sites on the molecule allows for the attachment of different functional groups, such as fluorescent tags or biotin, creating multifunctional probes. nih.gov

For instance, an indolizine-based scaffold, another heterocyclic structure, has been successfully used to create biotin-tagged drugs for affinity chromatography, a technique used to identify the cellular targets of a drug. nih.gov Similarly, the iodobenzamide scaffold can be adapted to create tools for target identification and validation, helping to elucidate the mechanisms of action of new therapeutic compounds. The development of such multifunctional scaffolds is a growing area of research, with the potential to significantly accelerate the drug discovery process. nih.gov The synthesis of various iodo-derivatives of benzamides and related structures continues to be an active field of study. researchgate.netnih.gov

Q & A

Q. What methodologies are recommended for synthesizing N-(4-aminobutyl)-4-iodobenzamide, and how can its purity be validated?

Methodological Answer:

- Synthesis Route : A common approach involves coupling 4-iodobenzoic acid with 1,4-diaminobutane via an amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical.

- Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30). Confirm structural integrity via H/C NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.2–3.4 ppm for -NH protons) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weight .

Q. How can the stability of this compound be assessed under physiological conditions?

Methodological Answer:

- In Vitro Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated biological fluids (e.g., plasma) at 37°C. Monitor degradation over 24–72 hours using LC-MS. Quantify intact compound vs. breakdown products (e.g., free 4-iodobenzoic acid).

- Key Parameters : Stability >80% after 24 hours in PBS is desirable for in vivo applications. Adjust storage conditions (e.g., lyophilization, -20°C storage) based on results .

Advanced Research Questions

Q. How does this compound interact with cellular targets such as σ receptors, and what experimental designs are optimal for validating binding affinity?

Methodological Answer:

- Receptor Binding Assay : Use radioligand displacement studies with I-labeled σ receptor ligands (e.g., I-N-(n-benzyl)piperidin-4-yl-4-iodobenzamide) in breast cancer cell membranes. Measure IC values via competitive binding curves.

- Controls : Include known σ receptor antagonists (e.g., haloperidol) to validate specificity. Use Scatchard analysis for affinity calculations. Reference structural analogs (e.g., trifluoromethyl derivatives) to explain binding differences .

Q. What strategies resolve contradictions in subcellular localization data for iodinated benzamide derivatives?

Methodological Answer:

- Multi-Modal Imaging : Combine secondary ion mass spectrometry (SIMS) for topographic analysis (e.g., I mapping) with fluorescence microscopy using tagged analogs.

- Data Interpretation : Address discrepancies (e.g., nuclear vs. cytoplasmic localization) by comparing cell lines (e.g., colorectal vs. breast cancer) and fixation methods (e.g., methanol vs. paraformaldehyde). Normalize results to mitochondrial markers (e.g., MitoTracker) .

Q. How can the metabolic fate of this compound be tracked in vivo, and what analytical techniques are most reliable?

Methodological Answer:

- Metabolite Profiling : Administer I-labeled compound in rodent models. Use PET-CT imaging for real-time biodistribution. Post-sacrifice, analyze tissues via radio-TLC or radio-HPLC to identify metabolites (e.g., deiodinated or glucuronidated forms).

- Key Metrics : Compare hepatic vs. renal clearance pathways. Use stable isotope tracing (e.g., C-labeled butyl chain) to confirm metabolic pathways .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in cancer research?

Methodological Answer:

- In Vitro Models : Use 3D spheroid cultures of metastatic colorectal carcinoma (e.g., HCT-116) to assess penetration and cytotoxicity (MTT assay). Compare with FOLFOX-resistant lines to identify synergistic effects.

- In Vivo Models : Employ xenograft mice (e.g., HT-29 tumors) for pharmacokinetic studies. Dose optimization: Start with 5–10 mg/kg IV, monitor tumor growth via caliper measurements and FDG-PET for metabolic response .

Q. How should researchers address batch-to-batch variability in biological activity studies?

Methodological Answer:

- Quality Control : Implement strict synthesis protocols (e.g., fixed reaction time/temperature). Characterize each batch via DSC (melting point ±2°C deviation) and IR spectroscopy (amide I band at ~1650 cm).

- Biological Replicates : Use at least three independent batches in cell-based assays. Statistical analysis (ANOVA) to confirm consistency in IC values .

Comparative & Mechanistic Studies

Q. How does the 4-iodobenzamide moiety influence the pharmacokinetic profile compared to non-halogenated analogs?

Methodological Answer:

- Lipophilicity Assessment : Measure logP values (shake-flask method) to compare iodinated vs. methyl or methoxy derivatives. Higher logP (e.g., ~3.5 for 4-iodo vs. ~2.8 for 4-methyl) correlates with enhanced membrane permeability.

- In Vivo Half-Life : Use pharmacokinetic modeling (e.g., non-compartmental analysis) in rodents. The iodine atom may prolong due to reduced CYP450-mediated metabolism .

Data Management & Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices are recommended for sharing data on this compound?

Methodological Answer:

- Repositories : Deposit raw NMR, MS, and crystallographic data in Chemotion or RADAR4Chem with DOI assignment.

- Metadata Standards : Include synthesis protocols (temperature, solvent ratios), analytical parameters (HPLC gradients), and biological assay conditions (cell density, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.